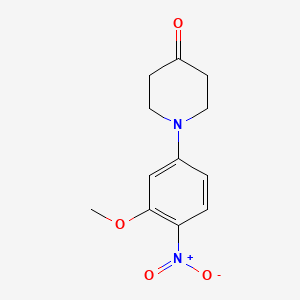

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

描述

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in the field of medicinal chemistry. nih.govdntb.gov.uaresearchgate.net It is a prevalent feature in numerous natural products, particularly alkaloids, and is a cornerstone in the design of synthetic pharmaceuticals. dntb.gov.uaencyclopedia.pub The piperidine scaffold is present in over 70 commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu Its derivatives span more than twenty classes of pharmaceuticals, such as analgesics, antipsychotics, antihistamines, and anticancer agents. dntb.gov.uaencyclopedia.pubresearchgate.net

The widespread application of piperidine derivatives stems from their ability to confer favorable physicochemical and pharmacological properties to a molecule. researchgate.netthieme-connect.com The inclusion of a piperidine scaffold can enhance membrane permeability, improve metabolic stability, and facilitate strong binding interactions with biological targets. researchgate.net In drug design, chiral piperidine scaffolds are particularly valuable for modulating a compound's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com

In organic synthesis, piperidine and its derivatives are fundamental building blocks. solubilityofthings.com The nitrogen atom within the ring provides basic and nucleophilic properties, making it a key participant in numerous chemical reactions, such as the formation of enamines for Stork enamine alkylation reactions. solubilityofthings.comwikipedia.org A variety of synthetic strategies have been developed to construct the piperidine ring, including hydrogenation of pyridine (B92270) precursors, cyclization of alkenes, and multicomponent reactions, highlighting its versatility and importance in creating diverse molecular architectures. nih.govnih.govchemrevlett.com Piperidin-4-ones, specifically, are recognized as versatile intermediates for synthesizing a wide range of biologically active compounds. nih.govnih.govresearchgate.net

| Pharmaceutical Class | Example Drug Containing Piperidine Moiety | Therapeutic Application |

|---|---|---|

| Analgesic | Fentanyl | Pain Relief wikipedia.org |

| Antipsychotic | Pimozide | Treatment of Psychotic Disorders nih.gov |

| Antihistamine | Dorastine | Allergy Relief nih.gov |

| Alzheimer's Disease Therapy | Donepezil | Cognitive Enhancement encyclopedia.pubijnrd.org |

| Gastrointestinal Motility Agent | Prucalopride | Treatment of Chronic Constipation |

Significance of the Nitrophenyl and Methoxy (B1213986) Substituents in Chemical and Biological Contexts

The biological and chemical behavior of an aromatic compound is significantly influenced by its substituents. In 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, the nitrophenyl and methoxy groups impart distinct and crucial properties.

The nitro group (–NO₂) is a strong electron-withdrawing group, a characteristic that profoundly affects the electronic properties of the phenyl ring to which it is attached. nih.govsvedbergopen.com This electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution, a key reaction in its synthetic utility. mdpi.com In a biological context, the nitro group is recognized as both a pharmacophore and a potential toxicophore. nih.govresearchgate.net Its presence can influence a molecule's polarity and electronic character, favoring interactions with amino acid residues in protein targets. nih.govresearchgate.net Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties. nih.govnih.gov The biological activity often arises from the in-vivo enzymatic reduction of the nitro group to reactive intermediates. nih.govsvedbergopen.com

Role as a Key Intermediate in Complex Molecule Synthesis

The specific structure of this compound makes it a valuable intermediate for the synthesis of more elaborate molecules. evitachem.com Its utility stems from the presence of several reactive sites that can be selectively modified.

The primary reactive centers are:

The Ketone Group: The carbonyl group at the 4-position of the piperidine ring is a key site for transformations. It can undergo nucleophilic addition reactions, such as with organometallic reagents, or reductive amination to introduce new substituents. nih.gov It can also be converted into other functional groups, for instance, an oxime, which can then be further modified. nih.gov

The Nitro Group: The nitro group on the phenyl ring is readily reduced to an amino group (–NH₂). This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can then participate in a wide array of subsequent reactions, such as amide bond formation or diazotization.

The Aromatic Ring: The substituted phenyl ring itself can be a site for further functionalization, although the strong deactivating effect of the nitro group makes electrophilic aromatic substitution challenging. The primary synthetic utility comes from nucleophilic aromatic substitution, where a suitable leaving group on the ring is displaced. For example, syntheses often involve the reaction of a precursor like 5-fluoro-2-nitroanisole (B157042) with a piperidine derivative. chemicalbook.com

The combination of these features in a single molecule allows for a stepwise and controlled construction of complex molecular scaffolds. For instance, a synthetic route might first involve a reaction at the piperidin-4-one ketone, followed by the reduction of the nitro group, and then a final reaction with the newly formed aniline (B41778). This strategic, multi-step approach is central to building complex pharmaceutical agents from relatively simple starting materials like this compound and its analogues.

| Chemical Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not Available | C₁₂H₁₄N₂O₄ | 250.25 |

| 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | 761440-22-6 | C₁₂H₁₆N₂O₄ | 252.27 nih.gov |

| 1-(3-Methoxypropyl)piperidin-4-one | 16771-85-0 | C₉H₁₇NO₂ | 171.24 |

| 5-Fluoro-2-nitroanisole | 449-90-1 | C₇H₆FNO₃ | 171.13 chemicalbook.com |

| Prucalopride | 179474-81-8 | C₁₈H₂₆ClN₃O₃ | 367.87 |

属性

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGKNTWOBCSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649783 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-64-6 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

The synthesis of this compound is predominantly achieved through Nucleophilic Aromatic Substitution (SNAr) reactions. These reactions are a cornerstone of medicinal chemistry for the formation of aryl-nitrogen bonds. d-nb.infoyoutube.comlibretexts.org Additionally, the formation of the core piperidin-4-one scaffold can be accomplished via the Mannich reaction, a classic method in organic chemistry. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The addition-elimination mechanism is the generally accepted pathway for nucleophilic aromatic substitution on aryl halides that are activated by electron-withdrawing groups, such as a nitro group. youtube.comlibretexts.org The reaction proceeds in two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost as the targeted carbon changes from sp2 to sp3 hybridization. In the second step, the leaving group is expelled, and the aromatic system is regenerated. The presence of a strong electron-withdrawing group, like the nitro group in the target molecule, is crucial as it stabilizes the anionic intermediate. libretexts.org

A primary and direct route to synthesize this compound involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with piperidin-4-one monohydrate hydrochloride. scbt.com In this SNAr reaction, the piperidin-4-one acts as the nucleophile, displacing the fluorine atom on the nitrobenzene (B124822) ring. The fluorine atom is an excellent leaving group in this context, facilitated by the electron-withdrawing nitro group situated para to it.

An alternative, yet chemically identical, starting material for this synthesis is 5-fluoro-2-nitroanisole (B157042). scbt.comnih.govsynquestlabs.comsynquestlabs.com This compound is the same as 4-fluoro-2-methoxy-1-nitrobenzene. The reaction proceeds with piperidin-4-one hydrochloride under similar conditions to yield the desired product. A related synthesis involves reacting 5-fluoro-2-nitroanisole with 1-methyl-4-(piperidin-4-yl)-piperazine to produce 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, a derivative of the target compound. chemicalbook.com

The efficiency of the SNAr reaction is often enhanced by the use of a base. Potassium carbonate (K2CO3) is a commonly employed inorganic base in these syntheses. chemicalbook.comub.edu Its role is to deprotonate the piperidone hydrochloride, generating the free piperidin-4-one which is a more potent nucleophile. The use of potassium carbonate has been documented in the synthesis of related compounds under various conditions. ub.edu

Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can also be utilized, particularly in biphasic solvent systems. google.com TBAB facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the electrophile is located, thereby increasing the reaction rate. For instance, the synthesis of methyl 2-(4-methoxy-2-nitrophenyl)acrylate from dimethyl 2-(4-methoxy-2-nitrophenyl)malonate uses potassium carbonate and tetrabutylammonium iodide in toluene (B28343). ub.edu

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. researchgate.net

Dimethylformamide (DMF): DMF is a common solvent for SNAr reactions due to its high polarity and ability to dissolve a wide range of reactants. chemicalbook.comsoton.ac.uk It is often used at elevated temperatures to drive the reaction to completion. chemicalbook.com

Toluene: Toluene can be used as a solvent, often in the presence of a phase-transfer catalyst. ub.edu

Acetonitrile (MeCN): Acetonitrile is another suitable polar aprotic solvent for these reactions. soton.ac.uk

Dimethyl Sulfoxide (DMSO)-water mixtures: DMSO is a highly polar aprotic solvent that can significantly accelerate SNAr reactions. soton.ac.uk Mixtures of DMSO and water have been investigated as solvent systems. beilstein-journals.org

The reaction conditions, including temperature and reaction time, are optimized to achieve the highest possible yield. For example, the reaction of 5-fluoro-2-nitroanisole with 1-methyl-4-(piperidin)piperazine is heated at 120°C for 18 hours in DMF. chemicalbook.com

Mannich Reaction Approaches for Piperidin-4-one Scaffold Formation

The Mannich reaction is a fundamental method for the synthesis of the piperidin-4-one ring system itself, which is a precursor to the final compound. nih.govnih.govmdma.ch This multicomponent reaction typically involves the condensation of a ketone, an aldehyde, and an amine or ammonia. nih.gov For the synthesis of substituted piperidin-4-ones, an appropriate ketone, an aromatic aldehyde, and an ammonium (B1175870) salt (like ammonium acetate) are condensed. nih.gov The use of glacial acetic acid as a solvent has been shown to be effective, leading to good yields and easy isolation of the product. mdma.ch While not a direct route to this compound, the Mannich reaction is a key strategy for preparing the essential piperidin-4-one core structure from acyclic precursors. nih.gov

Data Tables

Table 1: Reactants for the Synthesis of this compound and Related Compounds

| Reactant | Role | Reference |

|---|---|---|

| 4-fluoro-2-methoxy-1-nitrobenzene | Electrophile | scbt.com |

| 5-fluoro-2-nitroanisole | Electrophile | nih.govsynquestlabs.comsynquestlabs.comchemicalbook.com |

| Piperidin-4-one monohydrate hydrochloride | Nucleophile Precursor | |

| 1-Methyl-4-(piperidin-4-yl)-piperazine | Nucleophile | chemicalbook.com |

| Potassium Carbonate | Base | chemicalbook.comub.edu |

Table 2: Solvent Systems for SNAr Reactions

| Solvent | Type | Reference |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | chemicalbook.comsoton.ac.uk |

| Toluene | Nonpolar | ub.edu |

| Acetonitrile (MeCN) | Polar Aprotic | soton.ac.uk |

Derivatization Strategies and Functional Group Transformations of this compound

The chemical scaffold of this compound incorporates several reactive sites, namely the nitro group, the aromatic ring, and the piperidin-4-one moiety. These sites allow for a variety of derivatization strategies and functional group transformations, rendering the molecule a versatile intermediate in organic synthesis. Key transformations include reduction of the nitro group, oxidation reactions, and substitution reactions on the aromatic ring.

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the aromatic ring is a pivotal transformation, converting the electron-withdrawing nitro functionality into a versatile amino group. This dramatically alters the electronic properties of the molecule and provides a nucleophilic center for further synthetic modifications. jsynthchem.comnih.gov

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org For this compound, this transformation is typically achieved using a metal catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. Other common catalysts for this type of reduction include platinum(IV) oxide (PtO₂) and Raney nickel. wikipedia.org The reaction converts the nitro group (-NO₂) to an amino group (-NH₂), yielding 1-(4-amino-3-methoxyphenyl)piperidin-4-one.

The general reaction is as follows:

Numerous reagents and catalyst systems have been developed for the reduction of nitroaromatic compounds, highlighting the importance of this transformation in synthetic chemistry. jsynthchem.comorganic-chemistry.org

Table 1: Common Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reducing Agent | Solvent | Conditions | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | Room Temperature, Atmospheric Pressure | wikipedia.org |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Varies | wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Varies | Varies | wikipedia.org |

| Iron (Fe) | Acetic Acid | Reflux | High Temperature | wikipedia.org |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Sodium Borohydride | Ethanol | Room Temperature | jsynthchem.com |

The resulting amino derivative, 1-(4-amino-3-methoxyphenyl)piperidin-4-one, is a key precursor for a wide range of more complex molecules. The newly formed aniline (B41778) moiety is nucleophilic and can participate in various subsequent reactions. For instance, it can undergo acylation, alkylation, sulfonylation, or diazotization followed by substitution, allowing for the introduction of diverse functional groups. nih.govnih.gov

This versatility makes the amino derivative a valuable building block in medicinal chemistry for the synthesis of biologically active compounds. The piperidine (B6355638) ring itself can be further functionalized, contributing to the structural diversity achievable from this intermediate. nih.govwikipedia.org For example, the amino group can be used to construct heterocyclic rings fused to the benzene (B151609) ring.

Oxidation Reactions

Oxidation reactions targeting the this compound scaffold can potentially occur at the piperidine ring. While specific examples for this exact molecule are not extensively detailed in the provided literature, general principles of piperidine oxidation are applicable. nih.gov Oxidizing agents can introduce new functional groups, such as a hydroxyl group or a carbonyl group, at the alpha-position to the nitrogen atom, often proceeding through an N-acyliminium ion intermediate. nih.gov For instance, treatment of N-protected piperidines with reagents like iodosobenzene (B1197198) diacetate or N-bromosuccinimide can lead to α-functionalized products. nih.gov Such reactions would yield more complex derivatives with potential for further synthetic manipulation.

Substitution Reactions

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. mdpi.compsu.edu The nitro group strongly polarizes the ring, making the positions ortho and para to it susceptible to attack by nucleophiles. While the methoxy (B1213986) group is generally an activating group for electrophilic substitution, in the context of SNAr, the nitro group's influence is dominant.

Various nucleophiles can be employed to displace substituents on the ring, although the specific conditions would depend on the nature of the leaving group and the incoming nucleophile. psu.edu For example, in related nitroaromatic systems, halides or other good leaving groups can be displaced by amines or alkoxides.

Formation of Advanced Intermediates

The strategic placement of functional groups on this compound makes it a valuable precursor for the synthesis of advanced intermediates. For example, the ketone on the piperidine ring can be subjected to reductive amination to introduce a substituted amine, as seen in the synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. chemicalbook.comuni.lu

Table 2: Examples of Advanced Intermediates from this compound Derivatives

| Starting Material | Reaction Type | Product | Significance | Reference |

| This compound | Reductive Amination with 1-methylpiperazine | 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | Intermediate for pharmacologically active agents | chemicalbook.comforemost-chem.com |

| This compound | Acylation of the reduced amino derivative | 1-[4-[1-(4-acetamido-3-methoxyphenyl)piperidin-4-yl]piperazin-1-yl]ethanone | Building block for complex molecules | chemsrc.com |

These transformations underscore the role of this compound as a versatile platform for generating a library of complex derivatives for various research applications, particularly in drug discovery. foremost-chem.com

Synthesis of tert-Butyl-4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate

The synthesis of tert-butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate is a multi-step process that begins with the formation of its precursor, this compound. This initial step involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with piperidone monohydrate hydrochloride in the presence of potassium carbonate in dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic aromatic substitution. nih.govacs.org

Following the synthesis of this compound, the subsequent key transformation is a reductive amination. This step involves reacting the ketone with 1-Boc-piperazine. nih.govacs.org The reaction is carried out in dry toluene with triethylamine (B128534) and acetic acid, followed by the addition of a reducing agent, sodium triacetoxyborohydride, to yield the desired product, tert-butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate. nih.govacs.org This compound is an important intermediate, for instance, in the synthesis of precursors for radiolabeled ligands. nih.govacs.org

Further chemical modifications can be performed on this molecule. For example, the nitro group can be reduced to an amine. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, which converts the nitro compound into tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate. nih.govacs.org This amino derivative serves as a crucial building block for the synthesis of various targeted therapeutic and diagnostic agents. nih.govacs.org

Table 1: Key Reagents and Conditions for the Synthesis of tert-Butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate and Related Compounds

| Step | Starting Materials | Key Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 4-Fluoro-2-methoxy-1-nitrobenzene, Piperidone monohydrate hydrochloride | Potassium carbonate | Dimethylformamide | 70 °C, overnight | This compound |

| 2 | This compound, 1-Boc-piperazine | Triethylamine, Acetic acid, Sodium triacetoxyborohydride | Dry toluene | Room temperature, 3.5 hours | tert-Butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate |

| 3 | tert-Butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate | 10% Palladium on carbon, Hydrogen gas | Dry ethanol | Room temperature, 7.5 hours | tert-Butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate |

Data sourced from: nih.govacs.org

Applications in PET Tracer Synthesis

The utility of this compound extends to the field of nuclear medicine, specifically in the synthesis of Positron Emission Tomography (PET) tracers. PET is a powerful imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in the body.

The intermediate, tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate, derived from this compound, is a direct precursor in the synthesis of N-desmethyl brigatinib (B606365). nih.govacs.org This compound, in turn, is the precursor for the PET tracer [Methylpiperazine-¹¹C]brigatinib. This tracer is designed for targeting both mutated epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are important targets in oncology. nih.govacs.org The synthesis of such tracers allows for the non-invasive study of these receptor targets in vivo. While other compounds with methoxy groups are used in the synthesis of different PET tracers, such as those for dopamine (B1211576) D3 receptors or α-synuclein aggregates, the specific lineage from this compound is noted in the context of the brigatinib-based tracer. nih.govmdpi.comresearchgate.net

Table 2: Role of this compound in PET Tracer Development

| Precursor Compound | Derived Intermediate | Final PET Tracer (or precursor) | Target of PET Tracer |

|---|---|---|---|

| This compound | tert-Butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate | N-Desmethyl Brigatinib (precursor to [Methylpiperazine-¹¹C]brigatinib) | Mutated EGFR and ALK |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of the Piperidine (B6355638) Ring in Derivatives

The piperidine ring is a prevalent scaffold in drug discovery, largely because its conformational flexibility can be harnessed to orient substituents in precise three-dimensional space. The conformation of the piperidine ring in derivatives of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one is critical for its interaction with biological targets.

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in This is the most thermodynamically stable arrangement. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as a ring flip, is a rapid process. amherst.edu While the chair form is most common, other conformations such as the twist-boat, boat, and half-chair are also possible, though they are generally higher in energy. ias.ac.innih.gov However, certain structural constraints or substitution patterns can stabilize these alternative conformations. For instance, studies on related bridged piperidine systems suggest that in some cases, a receptor's binding pocket may prefer a conformation that deviates from the ideal chair state, and even rigid boat-constrained analogues can retain significant biological activity. nih.gov

Substituents on the piperidine ring can significantly influence its conformational equilibrium. Large substituents generally prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. However, the substitution on the piperidine nitrogen has a particularly profound effect. When the nitrogen atom is bonded to an aromatic ring, as in this compound, the nitrogen's lone pair of electrons can conjugate with the π-system of the aryl group. nih.gov This increases the sp2 character of the nitrogen, flattens its geometry, and introduces a partial double-bond character to the N-C(aryl) bond. amherst.edunih.gov This electronic interaction can create a "pseudoallylic strain" that may force substituents at the 2-position of the piperidine ring into an axial orientation to minimize steric repulsion. nih.gov Furthermore, the introduction of electron-withdrawing groups at the nitrogen atom can profoundly affect the ring's conformation, sometimes favoring boat forms to alleviate strain. ias.ac.in

Table 1: Conformational Preferences of Substituted Piperidine Rings

| Conformation | Relative Stability | Key Characteristics | Influencing Factors |

|---|---|---|---|

| Chair | Most Stable | Low angular and torsional strain. ias.ac.in | Generally preferred for unsubstituted and many substituted piperidines. ias.ac.in |

| Twist-Boat | Less Stable | More flexible than the chair form. | Can be populated in equilibrium, especially with N-acyl or N-nitroso groups. ias.ac.innih.gov |

| Boat | Unstable | High energy due to eclipsing and flagpole interactions. | Can be stabilized in bridged systems or with specific substitution patterns. nih.gov |

| Half-Chair | High Energy Intermediate | A transitional state during ring inversion. | Generally not a stable, populated conformation. nih.gov |

Impact of Aromatic Substitutions on Biological Activity

The nature and position of substituents on the aromatic ring are critical determinants of a molecule's biological activity. They modulate electronic properties, reactivity, and physicochemical characteristics such as lipophilicity.

The 3-methoxy and 4-nitro groups on the phenyl ring of the parent compound have opposing electronic effects that shape its reactivity and potential interactions.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is an electron-donating group. acs.orgnih.gov Through resonance, its lone pair of electrons on the oxygen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. quora.com This "activating" effect makes the ring more susceptible to electrophilic substitution. In the context of a drug molecule, this increased electron density can influence hydrogen bonding capability and interactions with electron-deficient regions of a biological target.

Nitro Group (-NO₂): In stark contrast, the nitro group is a powerful electron-withdrawing group. quora.combeilstein-journals.org It strongly deactivates the benzene ring towards electrophilic attack by pulling electron density away, creating a partial positive charge, especially at the ortho and para positions. acs.orgnih.govquora.com This property can significantly alter the acidity of nearby protons and the strength of intermolecular interactions. beilstein-journals.orgncert.nic.in

Table 2: Electronic Effects of Aromatic Substituents

| Substituent | Position | Electronic Effect | Impact on Aromatic Ring |

|---|---|---|---|

| Methoxy (-OCH₃) | 3 | Electron-Donating (+R, -I) | Activates the ring, increases electron density. acs.orgquora.com |

| Nitro (-NO₂) | 4 | Electron-Withdrawing (-R, -I) | Deactivates the ring, decreases electron density. quora.combeilstein-journals.org |

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com Modifications to the aromatic substituents can fine-tune this property.

Replacing oxygenated functional groups, such as a methoxy group, with other moieties is a common strategy in medicinal chemistry. chemrxiv.orgnih.gov For example, swapping a methoxy group for a fluorine atom, a common bioisosteric replacement, would be expected to increase lipophilicity because the methoxy group is more polar. chemrxiv.org However, the magnitude of this change is highly dependent on the electronic context of the aromatic ring. nih.gov The presence of additional electron-donating groups tends to increase the difference in lipophilicity between the oxygenated compound and its fluorinated analogue, while electron-withdrawing groups (like the nitro group) generally lead to smaller differences. nih.gov This is because the polarity of the entire molecule is a result of the complex interplay of all its functional groups. The introduction of substituents can also create or disrupt intramolecular hydrogen bonds, which can mask polar groups and significantly alter lipophilicity in paradoxical ways. nih.gov

Table 3: Predicted Impact of Aromatic Ring Modifications on Lipophilicity (logP)

| Modification from Parent Scaffold | Expected Change in Lipophilicity (logP) | Rationale |

|---|---|---|

| Replace -OCH₃ with -H | Increase | Removal of a polar oxygenated group. |

| Replace -NO₂ with -H | Decrease | Removal of a lipophilic, but polar, group. |

| Replace -OCH₃ with -F | Increase | Fluorine is less polar than a methoxy group. chemrxiv.org |

| Replace -NO₂ with -CN | Minor Change | Both are strong electron-withdrawing groups. |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to optimize lead compounds or discover novel chemical entities with improved properties. nih.govresearchgate.netnih.gov

Bioisosteric Replacement: This strategy involves the substitution of one atom or functional group for another that possesses similar physical or chemical properties, leading to a molecule that has a similar biological effect. nih.govresearchgate.net This can be used to improve metabolic stability, modulate potency, reduce toxicity, or alter pharmacokinetics. u-strasbg.fr For this compound, a classic bioisosteric replacement would be to substitute the nitro group with a cyano (-CN) or trifluoromethyl (-CF₃) group to mimic its electron-withdrawing properties. u-strasbg.fr The ketone at position 4 of the piperidine ring could be replaced with an oxime or a hydroxyl group to explore different hydrogen bonding patterns.

Scaffold Hopping: This is a more dramatic approach where the central core or framework of the molecule is replaced with a structurally different scaffold, while maintaining the essential three-dimensional arrangement of key functional groups required for biological activity. nih.govresearchgate.net The goal is often to move into novel chemical space to secure new intellectual property or to significantly improve properties like synthetic accessibility or drug-likeness. nih.gov For the titular compound, one might replace the piperidin-4-one core with other heterocyclic systems like a pyrrolidinone, a tropinone, or an azepanone ring. mdpi.com Computer-aided drug design is an effective tool for identifying potential replacement scaffolds. mdpi.com

These strategies are crucial for navigating the complexities of lead optimization, allowing chemists to systematically explore chemical space and refine molecular properties to achieve a desired therapeutic profile. nih.gov

Exploration of Piperidine and Piperidin-4-one as Core Scaffolds

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products. nih.govajchem-a.com Its prevalence is a testament to its advantageous characteristics as a lead structure in drug discovery. Piperidine and its derivatives are cornerstones in the development of drugs across more than twenty therapeutic classes, including analgesics, antihistamines, anticancer agents, and central nervous system (CNS) modulators. nih.govarizona.edu

The piperidin-4-one scaffold, a derivative of piperidine, is particularly noteworthy as a versatile intermediate and a potent pharmacophore. nih.govresearchgate.net Its structure allows for extensive modification at various positions, enabling chemists to fine-tune interactions with biological targets. nih.gov The synthesis of piperidin-4-ones can be achieved through various methods, with the Mannich condensation being a classical and effective approach. researchgate.netchemrevlett.com This reaction typically involves the condensation of a β-amino carbonyl compound from an active methylene (B1212753) compound, formaldehyde, and an amine. chemrevlett.com

The strategic importance of the piperidin-4-one core is highlighted by its presence in numerous biologically active compounds. Research has demonstrated that derivatives of this scaffold possess a wide spectrum of pharmacological activities. researchgate.net

Table 1: Reported Pharmacological Activities of Piperidin-4-one Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Anti-HIV | nih.govresearchgate.net |

| Antimicrobial & Antibacterial | researchgate.net |

| Antifungal | researchgate.net |

| Antiviral | researchgate.net |

| Analgesic | researchgate.net |

| Anti-inflammatory | researchgate.net |

| CNS Stimulant/Depressant | researchgate.net |

| Antihistaminic | researchgate.net |

| Antitubercular | nih.gov |

This table is generated based on data from multiple sources. nih.govresearchgate.net

The structural flexibility of the piperidin-4-one nucleus allows for the synthesis of diverse derivatives, leading to a broad range of biological effects. For instance, N-acyl-3,5-bis(ylidene)-4-piperidones have shown potent antimalarial properties, while other derivatives exhibit anti-inflammatory and antitumor activities. rsc.org The ability to substitute at the nitrogen atom and at positions 2, 3, 5, and 6 of the piperidine ring provides a powerful tool for optimizing drug candidates. researchgate.netresearchgate.net The introduction of chiral centers within the piperidine scaffold can further enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.comresearchgate.net

Introduction of Fluorine Atoms into Piperidine Scaffolds

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Given the significance of the piperidine scaffold, the synthesis of fluorinated piperidines is an area of considerable interest. nih.gov Introducing fluorine can profoundly influence a compound's physicochemical properties, such as basicity (pKa), lipophilicity (logP), metabolic stability, and membrane permeability. researchgate.netresearchgate.net

The synthesis of fluorinated piperidines has historically been challenging, often requiring multi-step processes or substrates with pre-defined stereochemistry. nih.gov However, recent advancements have provided more direct and robust methods. For example, palladium-catalyzed hydrogenation of readily available fluoropyridines offers a practical route to a wide range of (multi)fluorinated piperidines. acs.org This method is advantageous as it can be chemoselective and tolerant of other functional groups. acs.org Another approach involves the dearomatization-hydrogenation of fluoropyridines using a rhodium(I) complex, which yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govnih.gov

The strategic placement of fluorine atoms on the piperidine ring can lead to significant improvements in biological activity and drug-like properties. Structure-activity relationship (SAR) studies have shown that fluorination can lead to more potent and selective inhibitors. thieme-connect.com For example, the introduction of a fluorine atom at the 3-position of a piperidine ring in a series of MEK1 inhibitors resulted in a compound with improved potency and high oral bioavailability. thieme-connect.com

The conformational effects of fluorine substitution are also critical. researchgate.net The strong preference of fluorine for a gauche orientation can be used to create conformationally defined building blocks. acs.org The orientation of the fluorine atom (axial vs. equatorial) can impact the molecule's basicity and its interaction with target proteins. nih.gov

Table 2: Effects of Fluorination on Piperidine Derivative Properties

| Property Modified | General Effect | Reference |

|---|---|---|

| Biological Potency | Can significantly increase inhibitory activity. | thieme-connect.comacs.org |

| Physicochemical Properties | Modulates lipophilicity (logD) and basicity (pKa). | nih.govresearchgate.net |

| Metabolic Stability | C-F bond is strong and can block sites of metabolism. | nih.gov |

| Conformational Preference | Influences ring conformation and substituent orientation (axial/equatorial). | researchgate.netacs.org |

| Binding Interactions | Can form favorable interactions with protein targets. | nih.gov |

This table summarizes general findings from various studies. thieme-connect.comnih.govresearchgate.netresearchgate.netacs.orgacs.org

Recent research has explored fluorine-substituted piperidine derivatives for various therapeutic applications, including as potential treatments for diabetes and Alzheimer's disease, demonstrating notable inhibitory effects on α-glucosidase and cholinesterases. nih.gov The development of synthetic methods to access these valuable fluorinated building blocks continues to be a key focus, enabling the systematic exploration of their potential in drug discovery. nih.govacs.org

Biological and Pharmacological Research Applications

Studies on Antimicrobial and Antifungal Activities of Piperidin-4-one Derivatives

The piperidin-4-one nucleus is a key structural feature in many compounds investigated for their antimicrobial properties. biomedpharmajournal.orgresearchgate.net Studies have shown that derivatives of piperidin-4-one exhibit a broad spectrum of activity against various bacterial and fungal pathogens. biomedpharmajournal.orgacademicjournals.org

The synthesis of novel piperidin-4-one oxime esters has yielded compounds with notable in vitro activity against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Aspergillus flavus and Trichoderma viride. doaj.org Similarly, a series of substituted piperidin-4-one oxime ethers were synthesized and evaluated, with some compounds showing potent activity. nih.gov For instance, 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) O-(2-chlorophenylmethyl)oxime demonstrated significant antifungal activity against Aspergillus flavus, while 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime was potent against Candida-51. nih.gov Another study highlighted that thiosemicarbazone derivatives of piperidin-4-one showed enhanced antifungal activity compared to the parent piperidin-4-one compounds. biomedpharmajournal.org

The antimicrobial efficacy of these derivatives is often attributed to their specific structural modifications. For example, research on 4-(1-pyrrolidinyl) piperidine (B6355638) derivatives indicated that the inclusion of a naphthalene (B1677914) group could significantly boost antibacterial activity, especially against Gram-positive bacteria. wisdomlib.org Some novel piperidine derivatives have demonstrated inhibitory activity against various bacteria, with their effectiveness varying based on the specific chemical substitutions. academicjournals.org

Interactive Table: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

Research into Anticancer and Antiproliferative Effects of Related Compounds

A significant body of research has focused on the anticancer potential of piperidin-4-one derivatives. ijamscr.comnih.govnih.gov These compounds have been shown to possess cytotoxic and antiproliferative properties against a range of cancer cells, making them attractive candidates for the development of new cancer therapies. rsc.orgnih.gov

Derivatives of 3,5-bis(benzylidene)piperidin-4-ones have demonstrated considerable cytotoxicity against various human cancer cell lines. nih.govnih.govproquest.com For example, N-acryloyl analogs of these compounds were found to have submicromolar CC50 values against neoplastic HSC-2, HSC-4, and HL-60 cells. nih.gov Studies have shown that these compounds are highly toxic to human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4), colon cancer cell lines (Colo-205, HT-29), and lymphoid leukemia cells (CEM). nih.govproquest.com

Furthermore, halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have shown improved anticancer activity. researchgate.netnih.gov Certain derivatives proved to be more strongly antiproliferative than the known curcuminoid EF24 against several human cancer cell lines. nih.gov Research has also highlighted the potent antiproliferative properties of 3,5-Bis(4-hydroxyarylidene)-4-piperidones against Molt 4/C8, CEM (T-lymphocyte), and L1210 (murine leukemia) cell lines. rsc.org The cytotoxic effects of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been observed in myeloma, leukemia, and natural killer t-cell lymphoma cell lines. nih.gov

Interactive Table: Anticancer Activity of Piperidin-4-one Derivatives Against Various Cell Lines

The anticancer effects of piperidin-4-one derivatives are mediated through various molecular mechanisms, including the induction of apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. One of the key events in apoptosis is the activation of caspases, a family of protease enzymes.

Studies have shown that some 3,5-bis(benzylidene)-4-piperidone derivatives can induce a slight activation of caspase-3. nih.govproquest.com This activation is often accompanied by the cleavage of poly(ADP-ribose)polymerase (PARP) and procaspase 3. proquest.com The induction of caspase-dependent apoptosis has been identified as a major mechanism for the anticancer activity of certain piperazine (B1678402) derivatives. e-century.us Research on novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides also points to caspase-3 activation as a key part of their antitumor action. researchgate.net

In addition to caspase activation, some piperidin-4-one derivatives exert their effects by targeting mitochondria. researchgate.netdoaj.orgmdpi.com Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have been found to cause a significant increase in reactive oxygen species, which can lead to apoptosis in melanoma cells. nih.gov Piperine and its derivatives have been shown to enhance mitochondrial biogenesis and fusion, which can help mitigate cellular stress. nih.govresearchgate.net These compounds can also induce apoptosis by releasing Bax-protein from the mitochondria and activating caspase-3/9/8. nih.gov

A crucial aspect of cancer therapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several studies have demonstrated that piperidin-4-one derivatives exhibit such tumor-selective toxicity. nih.govnih.govproquest.comnih.govnih.govresearchgate.net

For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs were found to be potent cytotoxins against malignant cells while showing lower toxicity towards normal cell lines. nih.gov Similarly, novel 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and related quaternary ammonium (B1175870) salts were potent against various carcinoma cells but less cytocidal towards non-malignant fibroblasts and pulp cells. nih.gov This selectivity is a key advantage, as it may reduce the side effects commonly associated with chemotherapy. The selective toxicity of these compounds may be due to cancer cells being more susceptible to chemical insults than non-malignant cells. nih.gov

Investigation as Ligands for Biological Receptors

The structural framework of piperidin-4-one is also amenable to the design of ligands that can interact with specific biological receptors, opening up avenues for treating a variety of disorders, particularly those related to the central nervous system.

Derivatives of piperidine have been extensively investigated as ligands for serotonin (B10506) (5-HT) receptors. nih.govgoogle.com Serotonin is a neurotransmitter that plays a vital role in regulating mood, anxiety, and other physiological processes. researchgate.net

A series of novel 1,2,3-benzotriazin-4-one derivatives incorporating a piperazine moiety have been synthesized and evaluated as ligands for 5-HT receptors. nih.gov Many of these compounds showed high affinity for the 5-HT1A receptor, with some exhibiting selectivity over 5-HT2A and 5-HT2C receptors. nih.gov One derivative, in particular, demonstrated subnanomolar affinity for 5-HT1A sites, suggesting its potential as a lead compound for developing new therapeutic agents. nih.gov

Furthermore, N-substituted piperidine derivatives have been identified as inverse agonists at the 5-HT2A receptor. google.com This property is significant because compounds that are selective inverse agonists of the 5-HT2A receptor could be beneficial in treating psychosis and schizophrenia with fewer side effects than existing drugs. google.com Researchers have also focused on developing multi-target ligands that can interact with both dopamine (B1211576) and serotonin receptors, which may offer a more effective treatment for schizophrenia. tandfonline.com

Applications in Imaging and Diagnostics

Precursor for Positron Emission Tomography (PET) Tracers

The primary documented application of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one in scientific research is as a key starting material, or precursor, in the multi-step synthesis of PET tracers. nih.govacs.orgacs.org Specifically, it is utilized in the synthesis of the precursor for [methylpiperazine-¹¹C]brigatinib, a PET tracer developed to target both mutated Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). nih.govnih.govacs.orgresearchgate.net

Brigatinib (B606365) is a tyrosine kinase inhibitor, and its radiolabeled form, [methylpiperazine-¹¹C]brigatinib, is used for in vivo imaging to study non-small cell lung cancer xenografts. nih.govacs.org The synthesis begins with this compound, which undergoes a series of chemical transformations to produce the final N-desmethyl brigatinib precursor required for the ultimate radiolabeling step with [¹¹C]methyl iodide. nih.govacs.org

Table 1: Synthesis Steps Involving this compound for a PET Tracer Precursor

| Step | Reactant(s) | Reagents | Product | Purpose |

| 1 | 4-fluoro-2-methoxy-1-nitrobenzene, Piperidone monohydrate hydrochloride | Potassium carbonate, Dimethylformamide | This compound (1) | Formation of the core piperidinone structure. nih.govacs.org |

| 2 | This compound (1) , 1-boc-piperazine | Triethylamine (B128534), Acetic acid, Sodium triacetoxyborohydride | tert-Butyl-4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate (2) | Reductive amination to introduce the piperazine moiety. nih.govacs.org |

| 3 | tert-Butyl-4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate (2) | 10% Palladium on carbon, Hydrogen gas | tert-Butyl-4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate (3) | Reduction of the nitro group to an amine. nih.govacs.org |

The resulting product from this sequence is then taken through further steps to yield the final precursor for radiolabeling. nih.gov The PET imaging studies with the final tracer, [methylpiperazine-¹¹C]brigatinib, demonstrated its ability to clear rapidly from the blood and show uptake in organs like the kidneys, liver, and lungs, with very low concentration observed in the brain. nih.govacs.org

Computational and Chemoinformatic Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov For piperidine (B6355638) derivatives, QSAR can help in understanding how different substituents on the piperidine and associated phenyl rings influence their therapeutic effects. ebi.ac.uk

While specific QSAR models for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining structure-activity relationships (SAR) from analogous compounds. For instance, in series of nitrophenyl derivatives, the position and electronic nature of the nitro group are critical determinants of biological activity. nih.gov Similarly, studies on N-phenethyl-substituted opioids have shown that substituents on the phenyl ring dramatically alter receptor affinity and functional activity. nih.gov

In the case of this compound, a QSAR model would likely focus on descriptors related to:

Electronic Properties: The electron-withdrawing nature of the para-nitro group and the electron-donating effect of the meta-methoxy group on the phenyl ring. These would be quantified using parameters like Hammett constants.

Steric Properties: The size and shape of the substituents, which can influence how the molecule fits into a receptor's binding pocket.

Hydrophobicity: The lipophilicity of the molecule, often described by LogP, which affects its ability to cross cell membranes.

By systematically modifying the substituents on the phenyl ring or the piperidone core and measuring the corresponding biological activity, a robust QSAR model could be developed to guide the synthesis of more potent and selective analogs.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand to its protein target. For this compound, docking studies could be employed to explore its potential interactions with various biological targets.

For example, a study on substituted 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines, which share structural similarities with our compound of interest, used molecular docking to investigate their binding to the dopamine (B1211576) D2 receptor. nih.gov The most active compound in that series, which also featured a nitrophenyl moiety, was found to form key interactions within the receptor's binding site. nih.gov Docking analysis proposed that a salt bridge between the piperidine nitrogen and an aspartate residue (Asp114) of the receptor is a crucial stabilizing interaction. nih.gov

Similarly, computational studies on other piperidine-based compounds have successfully used molecular docking to elucidate binding modes with targets like the sigma-1 receptor, with molecular dynamics simulations further refining the understanding of these interactions. nih.gov For this compound, docking simulations could predict its binding affinity and pose within the active sites of various enzymes or receptors, providing a rationale for its potential biological activities and guiding lead optimization.

In Silico ADMET Predictions

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicity profiles. In silico models offer a rapid and cost-effective way to estimate these properties. nih.gov

For this compound, various molecular properties that influence its ADMET profile can be calculated. Key descriptors often include molecular weight (MW), topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (AlogP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. nih.gov While specific experimental data for this compound is scarce, predictive models can provide valuable insights. Based on its structure, a general ADMET profile can be hypothesized.

Table 1: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| BBB Permeability | Low to Moderate | The presence of polar groups may limit penetration into the central nervous system. |

| Plasma Protein Binding | High | Expected to bind significantly to plasma proteins like albumin. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with a broad range of drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Likely Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Warrants experimental verification due to the presence of a piperidine ring. |

| Ames Mutagenicity | Potential Concern | The nitroaromatic group is a structural alert for potential mutagenicity. |

| Hepatotoxicity | Moderate Risk | Aromatic nitro compounds can sometimes be associated with liver toxicity. |

This table is generated based on the structural features of the compound and general predictions from computational models for similar chemical entities. These are not experimental values.

Cheminformatics Database Analysis (e.g., ChEMBL, PubChem)

Cheminformatics databases such as PubChem and ChEMBL are essential resources for chemists and pharmacologists, providing curated information on chemical structures, properties, and biological activities. ebi.ac.uknih.govnih.gov

A search on PubChem reveals an entry for the related compound 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (PubChem CID: 25918860), the reduced alcohol form of our ketone of interest. nih.gov This entry provides basic computed properties, synonyms, and identifiers, confirming the existence and documentation of this chemical scaffold. nih.gov

Table 2: Basic Information for the 1-(3-Methoxy-4-nitrophenyl)piperidine Scaffold

| Identifier | Value | Source |

| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol | PubChem nih.gov |

| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem nih.gov |

| Molecular Weight | 252.27 g/mol | PubChem nih.gov |

| CAS Number | 761440-22-6 | PubChem nih.gov |

| InChIKey | SNYOQELAUCYAKA-UHFFFAOYSA-N | PubChem nih.gov |

ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing a vast amount of data on compound-target interactions and bioassays. ebi.ac.uknih.gov While a specific entry for this compound with extensive bioactivity data may not be present, the database can be queried for compounds with high structural similarity. This allows researchers to identify related molecules that have been tested against various biological targets, providing clues about the potential pharmacology of the query compound. The analysis of data for structurally similar nitrophenylpiperidine derivatives in ChEMBL can help in hypothesis generation for target identification and further experimental validation. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Piperidin-4-one Scaffolds

The synthesis of the piperidin-4-one core is a critical area of research, as efficient and versatile methods allow for the creation of diverse chemical libraries for drug screening. mdpi.com Over the years, methodologies have evolved from classical reactions to more advanced catalytic and asymmetric strategies.

Classical methods like the Mannich condensation, which involves the reaction of an aldehyde, a ketone, and an amine, remain a staple for constructing the piperidone ring. sciencemadness.org Another traditional approach is the Dieckmann condensation, an intramolecular reaction of a diester amine to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the 4-piperidone (B1582916) structure. sciencemadness.org

More contemporary research focuses on developing highly efficient and selective protocols. One such advanced method is the rhodium-catalyzed reaction of α-imino carbenes, which initiates a cascade involving 1,2-aryl/alkyl migration and annulation to form piperidin-4-one derivatives in excellent yields. acs.org This protocol is noted for its high efficiency, broad substrate scope, and the ability to be performed in a one-pot procedure, making it a powerful tool for modern heterocycle construction. acs.org Other innovative strategies include the aza-Michael synthesis using divinyl ketones and the Piloty-Robinson reaction, which offers a pathway to complex diazacarbazole structures derived from piperidin-4-one azines. acs.orgresearchgate.net

A comparison of various synthetic approaches highlights the ongoing effort to improve efficiency, yield, and substrate scope.

Table 1: Comparison of Synthetic Methodologies for Piperidin-4-one Scaffolds

| Methodology | Description | Key Features | Reference(s) |

|---|---|---|---|

| Mannich Condensation | A one-pot, multi-component reaction of an aldehyde, ketone, and amine (e.g., ammonium (B1175870) acetate). | Simple, widely used for synthesizing 2,6-diaryl-piperidin-4-ones. | sciencemadness.orgresearchgate.net |

| Dieckmann Condensation | Intramolecular cyclization of a di-ester amine to form a β-keto ester, followed by hydrolysis. | Classic method for forming cyclic ketones. | sciencemadness.org |

| Aza-Michael Synthesis | Utilizes divinyl ketones for an efficient synthesis of 4-piperidone scaffolds substituted at position 2. | Allows for the creation of chirally-enriched analogues. acs.org | acs.org |

| Rhodium Carbene Cascade | An α-imino rhodium carbene initiates a 1,2-aryl/alkyl migration and annulation cascade. | High efficiency, excellent selectivity, broad substrate scope, one-pot procedure. acs.org | acs.org |

| Iron-Catalyzed Reductive Amination | Reductive amination of ϖ-amino fatty acids using an iron catalyst and phenylsilane. | Efficient for preparing piperidines from accessible starting materials. mdpi.com | mdpi.com |

Rational Design of Highly Selective and Potent Analogues

Rational drug design leverages the structure of a lead compound like 1-(3-methoxy-4-nitrophenyl)piperidin-4-one to create analogues with improved potency, selectivity, and pharmacokinetic properties. ethernet.edu.et This process involves systematic modification of the scaffold and analysis of the resulting structure-activity relationships (SAR).

Research into a class of 1,4,4-trisubstituted piperidines as potential antiviral agents provides a clear example of rational design. nih.gov In these studies, the N-benzylpiperidine scaffold was modified at multiple points of diversity. The introduction of various substituents on the phenyl ring, including nitro (NO2) and methoxy (B1213986) (OMe) groups similar to those in the title compound, had a marked impact on antiviral activity and cytotoxicity. For instance, a 4-nitro analogue proved significantly less active against coronaviruses than a 4-fluoro substituted compound, demonstrating the critical role of the electronic properties of the substituent at this position. nih.gov

Similarly, in the context of anticancer agents, the 3-methoxy-4-hydroxyphenyl group has been identified as a key functionality for enhancing cytotoxic properties. nih.gov Studies on curcumin (B1669340) mimics showed that modification or removal of this moiety led to a significant reduction in activity against gastric cancer cell lines, underscoring its importance for the compound's inhibitory potency. nih.gov This highlights the value of the o-methoxy phenyl group in the design of new therapeutic agents. nih.gov

Table 2: Structure-Activity Relationship (SAR) of N-Benzylpiperidine Analogues against HCoV-229E

| Compound | R1 Substituent | Antiviral EC₅₀ (µM) | Cytotoxicity (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 46 | H | 3.0 | >100 | >33 |

| 60 | 4-F | 0.90 | >20 | >22 |

| 61 | 4-Cl | 12 | >100 | >8 |

| 62 | 4-OMe | 4.3 | 25 | 6 |

| 63 | 4-NO₂ | 18 | >100 | >6 |

Data sourced from a study on 1,4,4-trisubstituted piperidine (B6355638) analogues as coronavirus inhibitors. nih.gov

Expansion of Biological Targets and Therapeutic Areas

The piperidin-4-one scaffold is a privileged structure found in compounds targeting a broad spectrum of diseases. researchgate.net Derivatives of this compound are being explored for multiple therapeutic applications, moving beyond single targets to a wider range of biological pathways.

Anticancer Activity: The most prominent application for this compound is as a key intermediate in the synthesis of Brigatinib (B606365). foremost-chem.comhsppharma.com Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a crucial target in certain types of non-small cell lung cancer. Furthermore, related piperidone-containing compounds designed as curcumin mimics have shown potent antiproliferative properties against colon, breast, and skin cancer cell lines. rsc.org The mechanism of action for some of these analogues involves the inhibition of topoisomerase II-α, a critical enzyme for DNA replication in cancer cells. rsc.org Other studies have implicated the inhibition of the AKT and STAT3 signaling pathways in the anti-gastric cancer activity of related structures. nih.gov

Antiviral Activity: Recent research has identified piperidine-based compounds as a novel class of coronavirus inhibitors. nih.gov Detailed SAR studies revealed that these molecules can inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Though the inhibitory activity was modest, these findings establish the piperidine scaffold as a promising starting point for the development of novel, non-covalent Mpro inhibitors. nih.gov

Anti-inflammatory Activity: N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones, which share the core piperidone structure, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated cells. rsc.org

Table 3: Biological Targets and Therapeutic Areas for Piperidin-4-one Derivatives

| Therapeutic Area | Biological Target(s) | Specific Application/Compound Class | Reference(s) |

|---|---|---|---|

| Oncology | Anaplastic Lymphoma Kinase (ALK) | Intermediate for Brigatinib (non-small cell lung cancer). | foremost-chem.com |

| Oncology | Topoisomerase I and IIα | Curcumin mimics with antiproliferative activity. rsc.org | rsc.org |

| Oncology | AKT/STAT3 Pathways | Monocarbonyl curcumin analogues for gastric cancer. nih.gov | nih.gov |

| Virology | SARS-CoV-2 Main Protease (Mpro) | 1,4,4-Trisubstituted piperidines as potential COVID-19 therapeutics. nih.gov | nih.gov |

| Inflammation | IL-6 and TNF-α | N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones. | rsc.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This approach is increasingly being applied to the synthesis of pharmaceutical intermediates, including piperidin-4-one derivatives.

A significant advancement in this area is the use of deep eutectic solvents (DES) as an environmentally benign reaction medium. researchgate.netasianpubs.org One study reported an efficient, one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using a glucose-urea DES. researchgate.net This solvent system is biodegradable, non-toxic, and inexpensive, offering a sustainable alternative to volatile and often harmful organic solvents. The reactions performed in the glucose-urea DES resulted in good to excellent yields (ranging from 68% to 82%) and demonstrated the viability of this green method for producing piperidin-4-one scaffolds. researchgate.netasianpubs.org

The use of DES aligns with several green chemistry principles, including the use of safer solvents and the promotion of atom economy. researchgate.net These methods not only reduce the environmental impact of the synthesis but can also lead to improved yields and simpler purification processes compared to traditional methods. researchgate.net

Table 4: Green Synthesis of Piperidin-4-one Derivatives using a Deep Eutectic Solvent (DES)

| Compound Synthesized | Reactants | Solvent | Yield | Reference(s) |

|---|---|---|---|---|

| 3-methyl-2,6-diphenyl piperidin-4-one | Benzaldehyde, 2-Butanone, Ammonia | Glucose-Urea DES | 82% | asianpubs.org |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | Benzaldehyde, 3-Pentanone, Ammonia | Glucose-Urea DES | 78% | asianpubs.org |

| 2,6-diphenylpiperidin-4-one | Benzaldehyde, 2-Propanone, Ammonia | Glucose-Urea DES | 75% | asianpubs.org |

Data from a study utilizing a deep eutectic solvent of glucose and urea (B33335) for the synthesis of piperidin-4-one derivatives. asianpubs.org

常见问题

Q. What are the common synthetic routes for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, and how can purity be optimized?

Q. How can conformational analysis of the piperidin-4-one ring inform pharmacological activity?

- Methodological Answer : The chair conformation (evidenced by X-ray crystallography) enhances stability and influences binding to biological targets. Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) predict interactions with enzymes like kinases or GPCRs. Compare energy barriers between chair and boat conformers using variable-temperature NMR .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Use VT-NMR (298–343 K) to detect ring-flipping in piperidin-4-one. NOESY correlations between axial protons and aromatic groups indicate restricted rotation .

- Computational Validation : Optimize geometry with Gaussian09 and simulate NMR shifts (GIAO method). Discrepancies >0.5 ppm suggest impurities or tautomerism .

Q. How does the nitro group influence reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution (e.g., halogenation) but deactivates it for Friedel-Crafts reactions. Reduction (H₂/Pd-C) converts -NO₂ to -NH₂, enabling amide coupling or diazotization. Monitor reaction progress via LC-MS to avoid over-reduction .

Q. What experimental design principles apply to optimizing reaction yields for derivatives?

-

Methodological Answer : Use a 2³ factorial design to test variables: temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). ANOVA identifies significant factors. For example, higher catalyst loading may improve Suzuki-Miyaura coupling yields but increase side products .

-

Factorial Design Example :

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst | 5 mol% | 15 mol% |

| Solvent | THF | DMF |

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2, IC₅₀ determination). Compare with analogs lacking methoxy/nitro groups to isolate electronic effects .

- SAR Insights : Methoxy groups enhance solubility and membrane permeability, while nitro groups may confer anti-inflammatory or antimicrobial activity via redox interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。